1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-amine
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Overview
Description
1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-amine is an organic compound that features a cyclopropyl group attached to an ethanamine moiety, with a 4-bromo-1H-pyrazol-1-yl substituent
Mechanism of Action
Target of Action
It’s known that 4-substituted pyrazoles, such as this compound, can act as inhibitors of liver alcohol dehydrogenase . Additionally, compounds with similar structures have been reported to target Discoidin Domain Receptors (DDRs), which are potential targets in anti-fibrosis treatment .
Mode of Action
Bromine atoms in similar compounds have been suggested to occupy the hydrophobic cavity of the p-loop pocket, leading to strong inhibition of certain targets .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit oxidative phosphorylation, the atp -32 p exchange reaction, and energy-dependent and independent calcium uptake .
Pharmacokinetics
For instance, the compound is reported to be a solid at room temperature , which might influence its absorption and distribution.
Result of Action
Similar compounds have been reported to have various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, exposure to air can lead to the loss of lattice solvent from methanol solvates of similar compounds, yielding solvent-free powders . Therefore, the storage and handling conditions of this compound can significantly impact its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-amine typically involves the following steps:
Formation of 4-bromo-1H-pyrazole: This can be achieved by bromination of pyrazole using N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Cyclopropylation: The 4-bromo-1H-pyrazole is then reacted with cyclopropylamine under basic conditions to form the intermediate 1-(4-bromo-1H-pyrazol-1-yl)cyclopropane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and catalysts.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A precursor in the synthesis of the target compound.
1-Methyl-4-bromo-1H-pyrazole: Similar structure but with a methyl group instead of a cyclopropyl group.
4-Iodopyrazole: Similar halogenated pyrazole derivative.
Uniqueness
1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-amine is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties compared to other similar compounds
Properties
IUPAC Name |
1-[1-(4-bromopyrazol-1-yl)cyclopropyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3/c1-6(10)8(2-3-8)12-5-7(9)4-11-12/h4-6H,2-3,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJCLIJRNHNGJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CC1)N2C=C(C=N2)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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